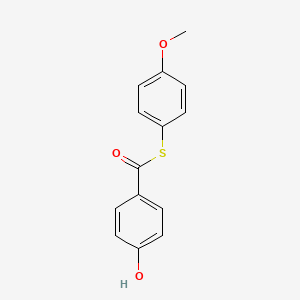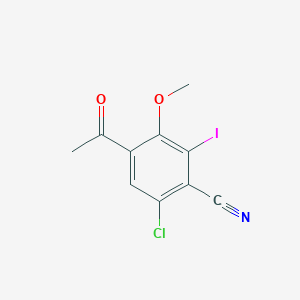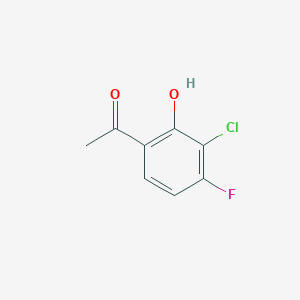
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and hydroxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method includes the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new substituents on the aromatic ring.
Scientific Research Applications
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the chloro and fluoro substituents.
3-Chloro-4-hydroxyacetophenone: Similar but lacks the fluoro substituent.
4-Fluoroacetophenone: Similar but lacks the chloro and hydroxy substituents.
Uniqueness: 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the combination of chloro, fluoro, and hydroxy substituents on the phenyl ring.
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-3-6(10)7(9)8(5)12/h2-3,12H,1H3 |
InChI Key |
BDXGJTYQZQKVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
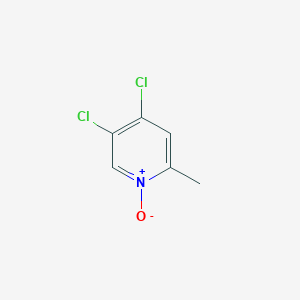
![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)
![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)
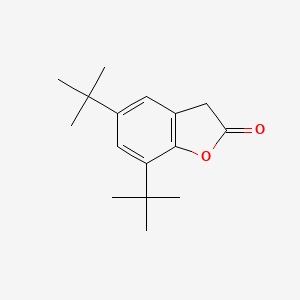
![3,5-Bis[(4-methylphenyl)methylidene]thian-4-one](/img/structure/B8515467.png)
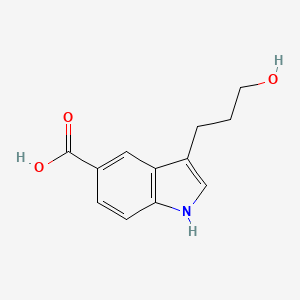
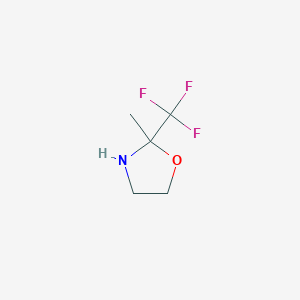
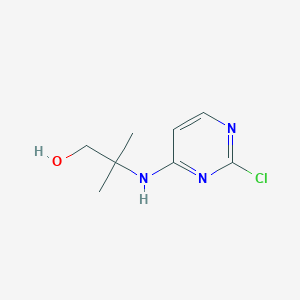
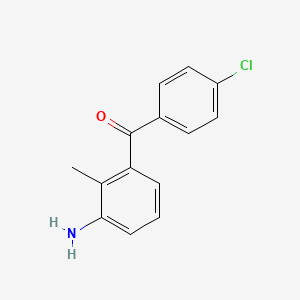
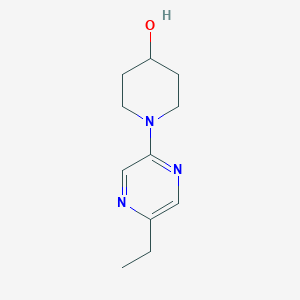
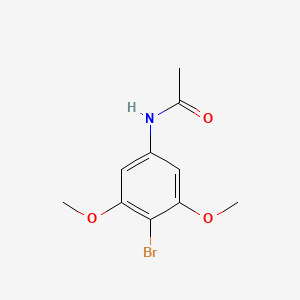
![7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8515533.png)
